

Technical Guide: 2-Hydroxy-4-(trifluoromethyl)quinoline (CAS No. 25199-84-2)

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Compound of Interest

Compound Name: 2-Hydroxy-4-(trifluoromethyl)quinoline

Cat. No.: B1334177

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of **2-Hydroxy-4-(trifluoromethyl)quinoline**. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Properties

2-Hydroxy-4-(trifluoromethyl)quinoline is a quinoline derivative characterized by a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position. This substitution pattern imparts unique electronic and physicochemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

Physicochemical Data

The quantitative physicochemical properties of **2-Hydroxy-4-(trifluoromethyl)quinoline** are summarized in Table 1.

Property	Value	Reference
CAS Number	25199-84-2	N/A
Molecular Formula	C ₁₀ H ₆ F ₃ NO	[1]
Molecular Weight	213.16 g/mol	[1]
Appearance	White to off-white solid	N/A
Melting Point	229-233 °C	N/A
Storage Temperature	2-8°C	N/A

Synthesis Protocols

The synthesis of **2-Hydroxy-4-(trifluoromethyl)quinoline** can be achieved through several methods. A common approach involves the cyclization of an aniline precursor with a trifluoromethyl-containing β -ketoester.

Synthesis via Conrad-Limpach Reaction

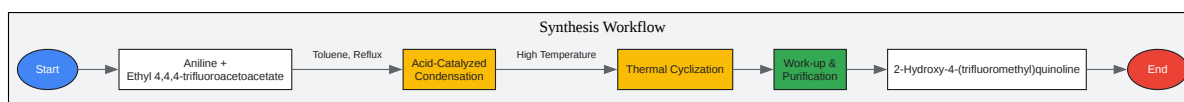
A prevalent method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction. This involves the reaction of an aniline with a β -ketoester, followed by thermal cyclization.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a suitable solvent such as toluene.
- **Condensation:** Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux. Water generated during the reaction is removed azeotropically using the Dean-Stark trap.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Cyclization:** After the initial condensation, the intermediate is subjected to thermal cyclization at high temperatures (typically >250 °C) in a high-boiling point solvent like Dowtherm™ A to

facilitate the ring-closing reaction.

- **Work-up and Purification:** Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the crude product. Collect the solid by filtration. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **2-Hydroxy-4-(trifluoromethyl)quinoline**.



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Synthesis workflow for **2-Hydroxy-4-(trifluoromethyl)quinoline**.

Biological Activity and Experimental Protocols

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. While specific in-depth studies on CAS 25199-84-2 are limited in the public domain, the following protocols are representative of how its biological activities could be assessed based on studies of similar quinoline compounds.

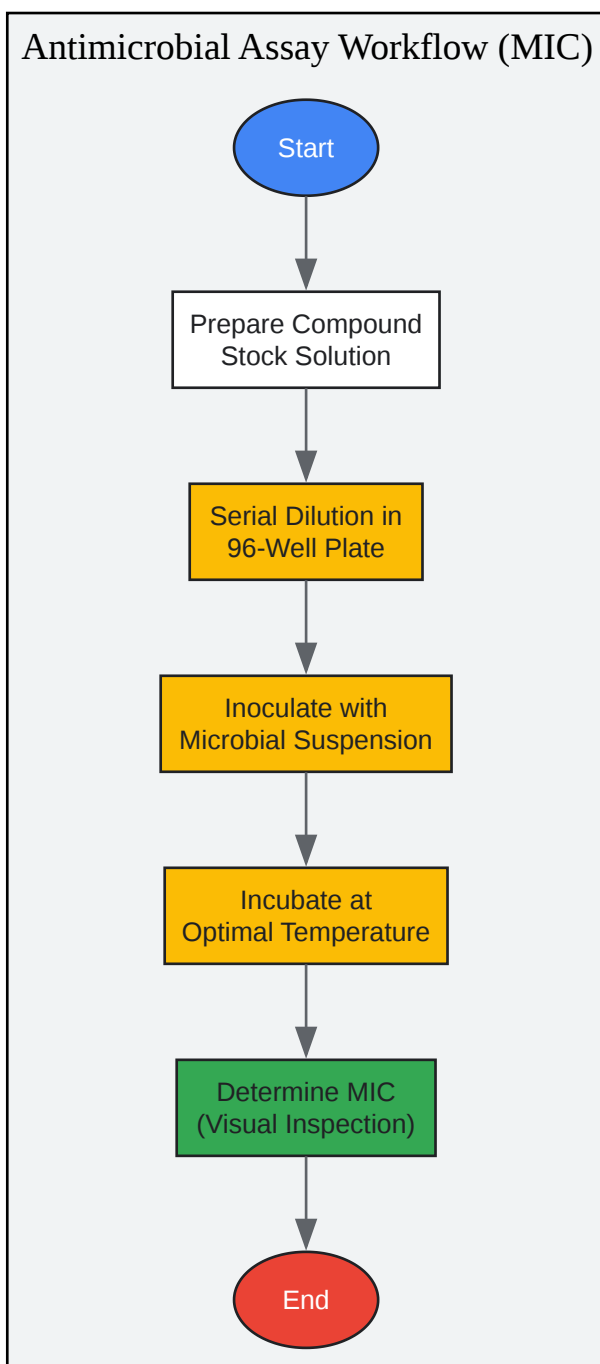
Antimicrobial Activity

The antimicrobial potential of **2-Hydroxy-4-(trifluoromethyl)quinoline** can be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

- **Preparation of Stock Solution:** Dissolve a known weight of **2-Hydroxy-4-(trifluoromethyl)quinoline** in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.
- **Bacterial/Fungal Strains:** Use standard strains of bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) and fungi (e.g., *Candida albicans*) for the assay.

- **Assay Setup:** In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- **Inoculation:** Add a standardized inoculum of the microbial suspension to each well.
- **Incubation:** Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.



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Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

The anti-inflammatory potential can be investigated using in vitro cell-based assays that measure the inhibition of inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

- **Cell Culture:** Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium and seed them in a 96-well plate.
- **Stimulation:** Pre-treat the cells with various concentrations of **2-Hydroxy-4-(trifluoromethyl)quinoline** for a short period (e.g., 1 hour). Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
- **Incubation:** Incubate the cells for 24 hours to allow for the production of nitric oxide.
- **Measurement of Nitrite:** Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
- **Data Analysis:** Calculate the percentage of NO inhibition by the compound compared to the LPS-stimulated control.

Suppliers

2-Hydroxy-4-(trifluoromethyl)quinoline is available from various chemical suppliers. A list of potential suppliers is provided in Table 2. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.

Supplier	Location
BLD Pharm	Global
Chem-Impex International	USA
Fluorochem	UK
Pharmaffiliates	India
Synthonix	USA

Conclusion

2-Hydroxy-4-(trifluoromethyl)quinoline is a versatile chemical intermediate with potential applications in the development of new therapeutic agents. Its synthesis is well-established,

and its quinoline scaffold suggests a likelihood of diverse biological activities. The experimental protocols outlined in this guide provide a starting point for researchers to explore its potential in antimicrobial and anti-inflammatory drug discovery programs. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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